4a-Methyl-1-methylidene-5-(prop-1-en-2-yl)decahydronaphthalene
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Overview
Description
4a-Methyl-1-methylidene-5-(prop-1-en-2-yl)decahydronaphthalene is a chemical compound with the molecular formula C15H24 It is a derivative of decahydronaphthalene, characterized by the presence of a methylidene group and a prop-1-en-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a-Methyl-1-methylidene-5-(prop-1-en-2-yl)decahydronaphthalene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of catalytic hydrogenation of naphthalene derivatives followed by alkylation reactions to introduce the methylidene and prop-1-en-2-yl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing high-pressure hydrogenation and subsequent functional group modifications. The choice of catalysts, solvents, and reaction conditions are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4a-Methyl-1-methylidene-5-(prop-1-en-2-yl)decahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the methylidene group to a methyl group.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted decahydronaphthalene derivatives, such as halogenated compounds, alcohols, and ketones .
Scientific Research Applications
4a-Methyl-1-methylidene-5-(prop-1-en-2-yl)decahydronaphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4a-Methyl-1-methylidene-5-(prop-1-en-2-yl)decahydronaphthalene involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds like 1-methyl-4-(prop-1-en-2-yl)naphthalene share structural similarities.
Decahydronaphthalene Derivatives: Other derivatives with different substituents on the decahydronaphthalene core.
Uniqueness
4a-Methyl-1-methylidene-5-(prop-1-en-2-yl)decahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
143662-79-7 |
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Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
8a-methyl-5-methylidene-1-prop-1-en-2-yl-1,2,3,4,4a,6,7,8-octahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-11(2)13-8-5-9-14-12(3)7-6-10-15(13,14)4/h13-14H,1,3,5-10H2,2,4H3 |
InChI Key |
WFXKANHIECFWTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCCC2C1(CCCC2=C)C |
Origin of Product |
United States |
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